molecular formula C23H17ClFN3OS B11208098 3-amino-4-(2-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11208098
M. Wt: 437.9 g/mol
InChI Key: AKWWNCWMIWSCHS-UHFFFAOYSA-N
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Description

3-amino-4-(2-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopenta[b]thieno[3,2-e]pyridine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclopenta[b]thieno[3,2-e]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Substitution with Chlorophenyl and Fluorophenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, usually through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile: This compound shares a similar core structure but differs in the substituents attached to the aromatic rings.

    4-(4-amino-3-fluorophenyl)morpholin-3-one: Another compound with a similar aromatic substitution pattern but a different core structure.

Uniqueness

The uniqueness of 3-amino-4-(2-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific combination of functional groups and core structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17ClFN3OS

Molecular Weight

437.9 g/mol

IUPAC Name

6-amino-8-(2-chlorophenyl)-N-(4-fluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C23H17ClFN3OS/c24-16-6-2-1-4-14(16)18-15-5-3-7-17(15)28-23-19(18)20(26)21(30-23)22(29)27-13-10-8-12(25)9-11-13/h1-2,4,6,8-11H,3,5,7,26H2,(H,27,29)

InChI Key

AKWWNCWMIWSCHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=CC=C(C=C5)F)N

Origin of Product

United States

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